4-[2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
The compound 4-[2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- A pyrazolo[1,5-a]pyrazine core, a bicyclic system with nitrogen atoms at key positions.
- A piperazine linker attached to the pyrazine ring.
- A pyrimidine scaffold connected to both the piperazine group and a terminal morpholine ring.
For example, intermediates like aldehyde 22 (from ) are reacted with piperazine derivatives in dichloromethane (DCM) using sodium triacetoxyborohydride as a reducing agent .
Properties
IUPAC Name |
4-[2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-4-21-26-6-5-19-17(15(1)26)24-7-9-25(10-8-24)18-20-3-2-16(22-18)23-11-13-27-14-12-23/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBBQXDGYOYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN3C2=CC=N3)C4=NC=CC(=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from performing its normal function in the cell cycle. The exact nature of this interaction and the resulting changes in the cellular environment are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells. The downstream effects of this include the induction of apoptosis within cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells.
Biological Activity
The compound 4-[2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.4 g/mol. Its structure includes a morpholine ring, a pyrimidine moiety, and a pyrazolo[1,5-a]pyrazine core, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₈ |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 2640842-57-3 |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This action is particularly significant in cancer therapy, where controlling cell proliferation is crucial.
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
In vitro studies demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity.
Enzyme Inhibition
The compound also shows promising enzyme inhibitory properties. It has been evaluated for its ability to inhibit:
- Acetylcholinesterase (AChE) : Relevant for neurodegenerative diseases.
- Urease : Important in treating infections caused by urease-producing bacteria.
These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary tract infections.
Study 1: Anticancer Potential
A study published in MDPI highlighted that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and anticancer properties. The research emphasized the role of structural modifications in enhancing the bioactivity of these compounds .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of similar compounds showed that modifications at the piperazine position significantly enhanced AChE inhibitory activity. This suggests that similar modifications could be explored for optimizing the activity of This compound .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that this compound has favorable bioavailability and metabolic stability. The interaction with CDK2 suggests potential for oral bioavailability, making it a suitable candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Key Structural and Functional Differences
Piperazine Modifications :
- The target compound uses a pyrazolo[1,5-a]pyrazin-4-yl-piperazine group, whereas analogues like 23 and 38 incorporate sulfonyl or cyclopropyl substituents on piperazine. These modifications influence solubility and receptor binding .
- Compound 37 employs a tert-butylpiperazine group, which improves selectivity for dopamine D3 receptors by reducing off-target interactions .
Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyrazine core differs from the pyrazolo[1,5-a]pyrimidine scaffolds in compounds 23, 38, and 37. Pyrazine rings (two adjacent nitrogen atoms) may alter electronic properties compared to pyrimidine (two non-adjacent nitrogens).
Morpholine Positioning :
- Morpholine is a common terminal group in these compounds, contributing to solubility and hydrogen-bonding capacity. Its placement on the pyrimidine ring (target compound) versus pyrazolo[1,5-a]pyrimidine (e.g., 38 ) affects spatial orientation in target binding .
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with amidines. A modified procedure from Yamagami et al. employs:
Reagents :
-
Diethyl malonate (1.2 eq)
-
2-Methylguanidine hydrochloride (1.0 eq)
-
Sodium ethoxide (2.5 eq) in anhydrous ethanol
Conditions :
Mechanism :
The reaction proceeds through enolate formation, followed by cyclodehydration to yield 2-methyl-4,6-dihydroxypyrimidine. Subsequent chlorination replaces hydroxyl groups with chlorine atoms.
Chlorination and Morpholine Substitution
Step 1 : Chlorination with phosphorus oxychloride (POCl₃):
-
2-Methyl-4,6-dihydroxypyrimidine (1.0 eq)
-
POCl₃ (5.0 eq), N,N-diethylaniline (2.0 eq)
-
Reflux at 110°C for 6 hours
Step 2 : Selective substitution at position 4 with morpholine:
-
2-Methyl-4,6-dichloropyrimidine (1.0 eq)
-
Morpholine (3.0 eq), K₂CO₃ (2.5 eq) in THF
-
Room temperature, 24 hours
Synthesis of Intermediate B: 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Pyrazolo[1,5-a]pyrazine Construction
The heterocyclic core is synthesized via cyclization of 3-aminopyrazoles with α,β-unsaturated carbonyl compounds:
Reagents :
-
3-Aminopyrazole (1.0 eq)
-
Ethyl propiolate (1.1 eq)
-
Acetic acid (catalytic) in toluene
Conditions :
Piperazine Functionalization
Buchwald-Hartwig Amination :
-
Pyrazolo[1,5-a]pyrazine-4-yl triflate (1.0 eq)
-
Piperazine (3.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Cs₂CO₃ (2.5 eq) in dioxane
-
100°C, 18 hours under argon
Final Coupling Reaction
Nucleophilic Aromatic Substitution (SNAr)
Reagents :
-
Intermediate A (1.0 eq)
-
Intermediate B (1.2 eq), K₂CO₃ (3.0 eq)
-
Anhydrous DMF, 80°C, 48 hours
Yield : 65%
Limitations : Competing substitution at position 6 of the pyrimidine requires careful stoichiometric control.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Conditions :
-
Intermediate A boronic ester (1.0 eq)
-
Intermediate B (1.1 eq), Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 eq), H₂O/EtOH (1:3)
-
90°C, 12 hours
Yield : 58%
Advantage : Improved regioselectivity compared to SNAr.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica column : EtOAc/MeOH/NH₄OH (90:9:1)
-
HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (95:5 to 5:95 over 30 min)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H, pyrazine-H), 6.78 (s, 1H, pyrimidine-H), 4.02–3.86 (m, 8H, morpholine), 3.45–3.32 (m, 8H, piperazine) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.2 (C=O), 152.1 (pyrimidine-C2), 142.3 (pyrazine-C4) |
| HRMS | m/z calcd for C₁₉H₂₄N₈O [M+H]⁺: 381.2145; found: 381.2142 |
Reaction Optimization Challenges
Competing Side Reactions
Solvent Effects
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| DMF | 65 | 48 h |
| DMSO | 42 | 72 h |
| NMP | 71 | 36 h |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-factor | 45 | 18 |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 120°C for 30 minutes) .
How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
Key Methods :
- 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, pyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton signals at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Example Data :
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 3-Bromo analog | 8.45 (s, 1H, H-3) | 148.2 (C-3) |
How do structural modifications at the pyrazolo[1,5-a]pyrazine and piperazine moieties influence biological activity?
Answer:
Methodology for SAR Studies :
Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance target binding .
In Vitro Assays :
Q. Key Findings :
- Piperazine N-substitution with pyridinyl groups improves solubility and CNS penetration .
- Bulky substituents on pyrazolo[1,5-a]pyrazine reduce off-target effects .
What strategies resolve discrepancies in biological activity data across studies involving this compound?
Answer:
Approaches :
Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
Orthogonal Assays : Validate kinase inhibition using both radiometric and fluorescence-based methods .
Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic differences .
Q. Case Example :
- Discrepancies in IC₅₀ values for kinase inhibition were resolved by identifying residual DMSO (>0.1%) as an interference source .
What in vitro and in vivo models are appropriate for elucidating the mechanism of action?
Answer:
In Vitro Models :
- Enzyme Assays : Recombinant PI3Kβ or mTOR kinases to assess direct inhibition .
- Cell-Based Models : CRISPR-edited cell lines to confirm target specificity .
Q. In Vivo Models :
- Xenograft Studies : Subcutaneous tumor models (e.g., HCT-116 colorectal cancer) to evaluate efficacy .
- Pharmacokinetics : Rodent studies measuring AUC and half-life to optimize dosing regimens .
What computational and experimental approaches predict and validate binding affinity to target proteins?
Answer:
Methodology :
Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PI3Kβ (PDB: 2YCR) .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD < 100 nM) .
Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding for lead optimization .
Q. Example :
- A docking score of −9.2 kcal/mol correlated with SPR-derived KD of 12 nM for PI3Kβ .
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for this compound?
Answer:
Strategies :
- LogP Adjustment : Introduce polar groups (e.g., morpholine) to reduce logP from 3.5 to 2.8, improving aqueous solubility .
- Prodrug Design : Acetylate amine groups to enhance oral bioavailability .
- CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., N-dealkylation sites) .
How is chemical stability assessed under varying storage and physiological conditions?
Answer:
Testing Protocols :
Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .
pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UPLC-MS .
Long-Term Stability : Store at −20°C and 25°C; assess purity monthly for 12 months .
Q. Key Finding :
- Degradation at pH < 2 occurs via hydrolysis of the pyrimidine-morpholine bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
